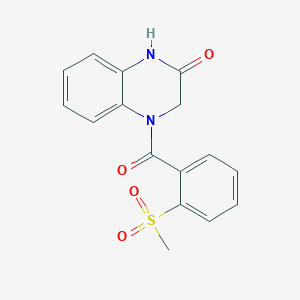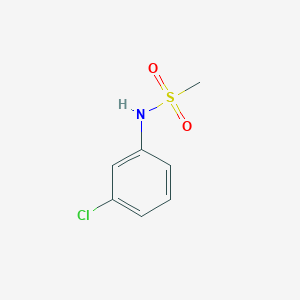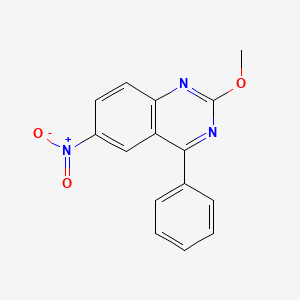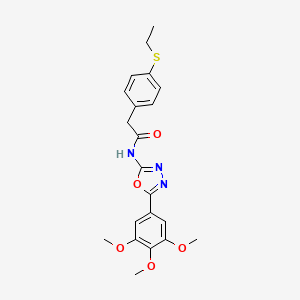
4-(2-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
カタログ番号 B2596145
CAS番号:
952861-40-4
分子量: 330.36
InChIキー: DPIKRPPLCCHACG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry due to their prevalence in biological systems and their diverse chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in a molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific functional groups. The quinoxaline core, for example, might undergo reactions with nucleophiles or electrophiles at various positions on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups might suggest that the compound is soluble in polar solvents .科学的研究の応用
Antiallergic Activity and Chemical Reactivity
- Tetracyclic derivatives of quinoline-2-carboxylic acids, through substitution and structural modification, have shown enhanced antiallergic activity in rat models. This suggests potential applications in designing antiallergic compounds (E. H. Erickson et al., 1978).
- Research into the regiospecificity of diaryl sulfones synthesis indicates the influence of solvents and water content on the distribution of isomeric products, highlighting the compound's reactivity and potential for creating diverse sulfone-based structures (Daniel E Allgeier et al., 2003).
Photophysical Properties and Material Science
- Studies on 1,8-naphthalimide derivatives, including various benzoic acid derivatives, have demonstrated their ability to form nanoaggregates with aggregation-enhanced emission. This opens up applications in material science for developing photophysical materials with specific emission properties (A. Srivastava et al., 2016).
Organic Synthesis and Catalysis
- Research on the synthesis of sulfonamide or amide group-bearing dihydroquinoxalines through a three-component reaction showcases the versatility of these compounds in organic synthesis, enabling the construction of complex molecular architectures (A. Alizadeh et al., 2008).
- The activation of peroxymonosulfate by benzoquinone, leading to nonradical oxidation processes, illustrates the chemical's role in environmental applications, particularly in the degradation of pollutants (Yang Zhou et al., 2015).
Potential Biological Activity
- Studies on the synthesis of quinoxaline derivatives and their evaluation as anti-Mycobacterium tuberculosis agents provide insights into the potential medicinal applications of these compounds. Certain derivatives have shown promising antitubercular activity, indicating their utility in drug development (Andrés Jaso et al., 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(2-methylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-23(21,22)14-9-5-2-6-11(14)16(20)18-10-15(19)17-12-7-3-4-8-13(12)18/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIKRPPLCCHACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![4-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2596065.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methylbenzoate](/img/structure/B2596066.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2596067.png)
![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2596069.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide](/img/structure/B2596072.png)


![Ethyl 2-(benzofuran-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2596076.png)
![7-(4-methoxybenzoyl)-5-(2-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2596077.png)

![4,6-Dimethoxy-2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2596080.png)

![({5-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2596083.png)
![2-Methyl-6-[[1-(2-phenylethylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2596085.png)